N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(N-methylmethylsulfonamido)acetamide hydrochloride
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Description
N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(N-methylmethylsulfonamido)acetamide hydrochloride is a useful research compound. Its molecular formula is C15H22BrClN4O3S2 and its molecular weight is 485.84. The purity is usually 95%.
BenchChem offers high-quality N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(N-methylmethylsulfonamido)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(N-methylmethylsulfonamido)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity and Synthesis One of the primary scientific research applications of derivatives similar to the chemical compound involves the synthesis of novel compounds with significant antimicrobial activity. For example, the study by Asmaa M. Fahim and Eman H. I. Ismael (2019) explores the synthesis of novel sulphonamide derivatives, showcasing their reactivity towards nitrogen-based nucleophiles and resulting in compounds with good antimicrobial activity against various strains (Fahim & Ismael, 2019). Another study by Gadad et al. (2000) delves into the antibacterial activity of certain derivatives against Escherichia coli and Staphylococcus aureus, comparing their efficacy to known antibiotics (Gadad, Mahajanshetti, Nimbalkar, & Raichurkar, 2000).
Pharmaceutical Applications The compound's derivatives have also been evaluated for potential pharmaceutical applications, including their role in inhibiting enzymes relevant to disease treatment. For instance, a study on benzo[d]thiazole-5- and 6-sulfonamides investigated their inhibition of various human carbonic anhydrase (CA) isoforms, relevant for their potential as therapeutic agents in treating diseases like glaucoma and cancer (Abdoli, Angeli, Bozdağ, Carta, Kakanejadifard, Saeidian, & Supuran, 2017).
Synthesis and Chemical Properties The compound and its derivatives have been synthesized through various methods, exploring their chemical properties and reactions. Yu et al. (2014) detail the synthesis of derivatives through carbodiimide condensation, contributing to the understanding of their structural and chemical characteristics (Yu, Hu, Wan, Li, Zheng, & Xu, 2014). Similarly, Stec et al. (2011) investigated the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, including variants of the compound, to enhance metabolic stability (Stec, Andrews, Booker, Caenepeel, Freeman, Jiang, Liao, McCarter, Mullady, San Miguel, Subramanian, Tamayo, Wang, Yang, Zalameda, Zhang, Hughes, & Norman, 2011).
properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-[methyl(methylsulfonyl)amino]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN4O3S2.ClH/c1-18(2)7-8-20(14(21)10-19(3)25(4,22)23)15-17-12-6-5-11(16)9-13(12)24-15;/h5-6,9H,7-8,10H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNWEZNIBDAKMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)CN(C)S(=O)(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(N-methylmethylsulfonamido)acetamide hydrochloride |
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